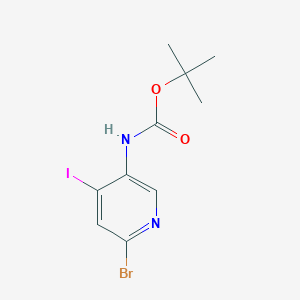









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:9]([I:11])[C:5](C(O)=O)=[CH:4][N:3]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])C=CC=CC=1.C([N:31]([CH2:34]C)CC)C.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>C1(C)C=CC=CC=1>[C:36]([O:40][C:34](=[O:19])[NH:31][C:5]1[CH:4]=[N:3][C:2]([Br:1])=[CH:10][C:9]=1[I:11])([CH3:39])([CH3:38])[CH3:37]
|


|
Name
|
|
|
Quantity
|
18.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C(=O)O)C(=C1)I
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
23.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
110 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to cool to ambient temperature
|
|
Type
|
CUSTOM
|
|
Details
|
then evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The resultant oil was treated with water (150 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×300 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a black solid
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant black solid was triturated with methanol (75 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (30 mL)
|
|
Type
|
WAIT
|
|
Details
|
left to air
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=CC1I)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 34% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |